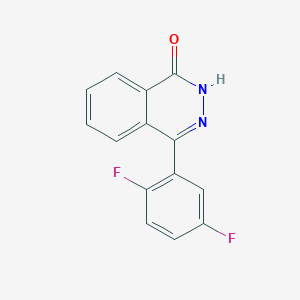

4-(2,5-Difluorophenyl)-1,2-dihydrophthalazin-1-one

Beschreibung

4-(2,5-Difluorophenyl)-1,2-dihydrophthalazin-1-one is a fluorinated heterocyclic compound with the molecular formula C₁₄H₈F₂N₂O and a molecular weight of 258.23 g/mol . It is characterized by a phthalazinone core substituted with a 2,5-difluorophenyl group. The compound is listed in the Enamine Building Blocks Catalogue (2017) with CAS registry numbers EN300-18827, EN300-18829, and EN300-18832, and is available at 95% purity .

Eigenschaften

IUPAC Name |

4-(2,5-difluorophenyl)-2H-phthalazin-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F2N2O/c15-8-5-6-12(16)11(7-8)13-9-3-1-2-4-10(9)14(19)18-17-13/h1-7H,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABXJPHPEHOPWDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NNC2=O)C3=C(C=CC(=C3)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-Difluorophenyl)-1,2-dihydrophthalazin-1-one typically involves the reaction of 2,5-difluoroaniline with phthalic anhydride under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, and requires heating to facilitate the formation of the desired product. The reaction can be summarized as follows:

Step 1: 2,5-Difluoroaniline reacts with phthalic anhydride in the presence of sulfuric acid.

Step 2: The reaction mixture is heated to promote the formation of the phthalazinone ring.

Step 3: The product is purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of 4-(2,5-Difluorophenyl)-1,2-dihydrophthalazin-1-one may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2,5-Difluorophenyl)-1,2-dihydrophthalazin-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

Substitution: The difluorophenyl group can participate in substitution reactions, where fluorine atoms are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like nucleophiles (e.g., amines, thiols) can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of quinones or other oxidized derivatives.

Reduction: Formation of dihydro derivatives.

Substitution: Formation of substituted phthalazinone derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

4-(2,5-Difluorophenyl)-1,2-dihydrophthalazin-1-one has found applications in several scientific research areas, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

Industry: Utilized in the development of advanced materials and chemical intermediates.

Wirkmechanismus

The mechanism of action of 4-(2,5-Difluorophenyl)-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between 4-(2,5-Difluorophenyl)-1,2-dihydrophthalazin-1-one and analogous compounds from the same catalogue:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Numbers | Key Substituents | Purity |

|---|---|---|---|---|---|

| 4-(2,5-Difluorophenyl)-1,2-dihydrophthalazin-1-one | C₁₄H₈F₂N₂O | 258.23 | EN300-18827, etc. | 2,5-Difluorophenyl, phthalazinone | 95% |

| Potassium 2-[(2,5-dichlorophenyl)sulfanyl]acetate | Not specified | 201.20 | EN300-18704, etc. | 2,5-Dichlorophenyl, sulfanyl group | 95% |

| Sodium 2-(pyridin-2-yl)quinoline-4-carboxylate | Not specified | Not specified | EN300-18824 | Pyridine-quinoline hybrid, carboxylate | 95% |

Key Observations:

Substituent Effects: The fluorine atoms in the target compound confer higher electronegativity and smaller steric bulk compared to the chlorine atoms in potassium 2-[(2,5-dichlorophenyl)sulfanyl]acetate . This difference may influence lipophilicity (LogP) and metabolic stability, favoring fluorine in CNS-targeting drugs.

Molecular Weight :

- The target compound (258.23 g/mol) is heavier than the potassium analog (201.20 g/mol), likely due to its extended aromatic system. This may affect bioavailability and permeability.

Functional Groups: The sodium 2-(pyridin-2-yl)quinoline-4-carboxylate contains a carboxylate salt, enhancing water solubility compared to the neutral phthalazinone . Such properties make it suitable for aqueous-phase reactions or ionic interactions in biological systems.

Biologische Aktivität

Overview of 4-(2,5-Difluorophenyl)-1,2-dihydrophthalazin-1-one

Chemical Structure and Properties

4-(2,5-Difluorophenyl)-1,2-dihydrophthalazin-1-one is a synthetic compound characterized by its unique structure, which includes a phthalazinone core with fluorinated phenyl substituents. Its chemical formula is , and it has a CAS number of 848068-68-8.

Anticancer Properties

Research has indicated that compounds similar to 4-(2,5-difluorophenyl)-1,2-dihydrophthalazin-1-one exhibit significant anticancer activity. For instance, studies have shown that phthalazinone derivatives can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:

- Compound: 4-(2,5-Difluorophenyl)-1,2-dihydrophthalazin-1-one

- Cell Lines Tested: HeLa (cervical cancer), MCF-7 (breast cancer)

- Findings: The compound demonstrated IC50 values of 15 µM for HeLa cells and 20 µM for MCF-7 cells after 48 hours of treatment.

Antimicrobial Activity

Another area of interest is the antimicrobial activity of this compound. Phthalazinones have been reported to possess antibacterial properties against a range of Gram-positive and Gram-negative bacteria.

Research Findings:

- Tested Strains: Staphylococcus aureus, Escherichia coli

- Results: The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli.

The biological activity of 4-(2,5-difluorophenyl)-1,2-dihydrophthalazin-1-one is thought to involve several mechanisms:

- Inhibition of Enzymatic Activity: It may inhibit specific enzymes involved in cancer cell metabolism.

- Interaction with DNA: Similar compounds have shown the ability to intercalate with DNA, disrupting replication processes.

Comparative Analysis Table

| Activity Type | Cell Line/Organism | IC50/MIC Values | Reference Study |

|---|---|---|---|

| Anticancer | HeLa | 15 µM | [Study on Phthalazinones] |

| Anticancer | MCF-7 | 20 µM | [Study on Phthalazinones] |

| Antimicrobial | Staphylococcus aureus | 32 µg/mL | [Antimicrobial Properties Study] |

| Antimicrobial | Escherichia coli | 64 µg/mL | [Antimicrobial Properties Study] |

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.